molecular formula C9H9BrF3N3OS B13174320 1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one

1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B13174320
M. Wt: 344.15 g/mol
InChI Key: GXPBXOWMTKJSDR-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one is a complex organic compound that features a unique combination of bromine, piperazine, thiazole, and trifluoroethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally the addition of the trifluoroethanone group. Common reagents used in these reactions include bromine, piperazine, and trifluoroacetic anhydride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine or trifluoroethanone groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The bromine and trifluoroethanone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperazine and thiazole rings may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a thiazole ring.

    5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a furan ring and additional substituents.

    4-Boc-1-(5-bromo-2-pyridyl)piperazine: Features a pyridine ring and a Boc-protected piperazine group.

Uniqueness

1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one is unique due to its combination of a thiazole ring with a trifluoroethanone group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C9H9BrF3N3OS

Molecular Weight

344.15 g/mol

IUPAC Name

1-(5-bromo-2-piperazin-1-yl-1,3-thiazol-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H9BrF3N3OS/c10-7-5(6(17)9(11,12)13)15-8(18-7)16-3-1-14-2-4-16/h14H,1-4H2

InChI Key

GXPBXOWMTKJSDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=C(S2)Br)C(=O)C(F)(F)F

Origin of Product

United States

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